molecular formula C10H19ClN2O4S B2941371 ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O CAS No. 1959618-01-9

ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O

Cat. No. B2941371
CAS RN: 1959618-01-9
M. Wt: 298.78
InChI Key: VTNKYSDXKPUAQZ-UHFFFAOYSA-N
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Description

CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it useful in a variety of applications. In

Scientific Research Applications

CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O has been studied extensively for its potential applications in scientific research. It has been shown to be a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease and other neurological disorders.

Mechanism Of Action

The mechanism of action of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O involves the inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which is essential for proper cognitive function. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O have been extensively studied. It has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

The advantages of using CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O in lab experiments include its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties. However, its complex synthesis method and high cost may limit its use in some research labs.

Future Directions

There are many potential future directions for research on CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O. One area of focus could be the development of more efficient synthesis methods that are more cost-effective and scalable. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new compounds based on the structure of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O that may have even more potent effects on cognitive function and neuroprotection.
Conclusion:
In conclusion, CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a unique and promising compound that has potential applications in scientific research. Its potent inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as its anti-inflammatory and antioxidant properties, make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications, but the future looks bright for this promising compound.

Synthesis Methods

The synthesis of CLS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O is a complex process that requires specialized equipment and expertise. The most common synthesis method involves the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl sulfate followed by the reaction of the resulting intermediate with 2-tert-butoxycarbonylamino-3-chloropropanoic acid. This method has been optimized for high yield and purity and is widely used in research labs.

properties

IUPAC Name

tert-butyl N-(1-chlorosulfonylpiperidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-8-4-6-13(7-5-8)18(11,15)16/h8H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNKYSDXKPUAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ClS(=O)(=O)N1CCC(CC1)NC(OC(C)(C)C)=O

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